molecular formula C10H17F3N2O5 B6239576 (2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoic acid trifluoroacetate CAS No. 2742623-79-4

(2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoic acid trifluoroacetate

Cat. No.: B6239576
CAS No.: 2742623-79-4
M. Wt: 302.2
InChI Key:
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Description

(2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoic acid trifluoroacetate is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is a derivative of amino acids and is often used in research related to peptide synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoic acid trifluoroacetate typically involves the coupling of protected amino acids. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The trifluoroacetate group is introduced during the final deprotection step using trifluoroacetic acid (TFA) under acidic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoic acid trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoic acid trifluoroacetate has several applications in scientific research:

    Chemistry: Used in the synthesis of peptides and as a building block for more complex molecules.

    Biology: Studied for its role in protein interactions and enzyme activity.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of (2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoic acid trifluoroacetate involves its interaction with specific molecular targets. It can act as a substrate or inhibitor for enzymes, affecting various biochemical pathways. The trifluoroacetate group enhances its stability and bioavailability, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-3-methylbutanoic acid: A related amino acid with similar structural features.

    (2R)-2-aminopropanoic acid: Another amino acid derivative with comparable properties.

Uniqueness

What sets (2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoic acid trifluoroacetate apart is its trifluoroacetate group, which imparts unique chemical stability and reactivity. This makes it particularly useful in synthetic and medicinal applications .

Properties

CAS No.

2742623-79-4

Molecular Formula

C10H17F3N2O5

Molecular Weight

302.2

Purity

95

Origin of Product

United States

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